![molecular formula C29H20N4O7 B10908358 N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10908358.png)
N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[4-(3,5-DINITROPHENOXY)PHENYL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple functional groups, including nitrophenoxy and methoxyphenyl groups. These substitutions contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(3,5-DINITROPHENOXY)PHENYL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The nitrophenoxy and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. For example, the nitrophenoxy group can be introduced by reacting the quinoline derivative with 3,5-dinitrophenol under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(3,5-DINITROPHENOXY)PHENYL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-[4-(3,5-DINITROPHENOXY)PHENYL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism would depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxy substitution but differ in their core structure and functional groups.
1,8-Naphthalimide Derivatives: These compounds also feature nitrophenoxy groups and are used as fluorescent probes.
Properties
Molecular Formula |
C29H20N4O7 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H20N4O7/c1-39-22-10-6-18(7-11-22)28-17-26(25-4-2-3-5-27(25)31-28)29(34)30-19-8-12-23(13-9-19)40-24-15-20(32(35)36)14-21(16-24)33(37)38/h2-17H,1H3,(H,30,34) |
InChI Key |
UUEASNYQEVXQLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine](/img/structure/B10908291.png)
![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)
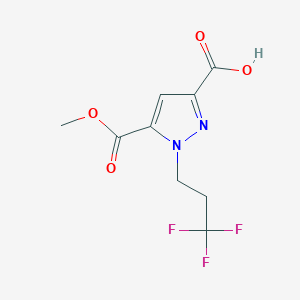
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
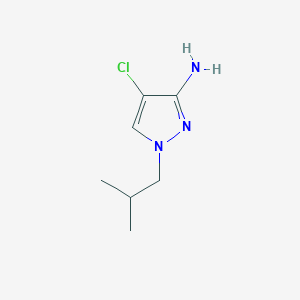
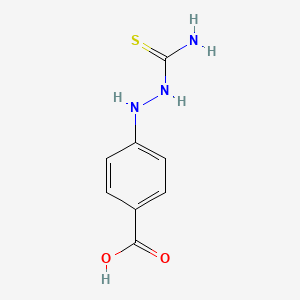
![tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)
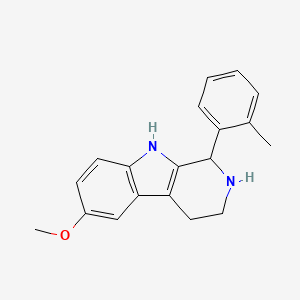
![1-[(2,6-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908323.png)
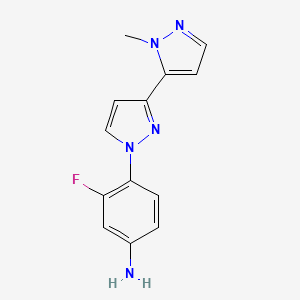
![2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)
![N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide](/img/structure/B10908337.png)
